molecular formula C9H13NO B1396833 2-Tert-butylpyridin-4(1H)-one CAS No. 1163706-65-7

2-Tert-butylpyridin-4(1H)-one

Cat. No. B1396833
M. Wt: 151.21 g/mol
InChI Key: DHVDEOQKNFAMKP-UHFFFAOYSA-N
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Description

2-Tert-butylpyridin-4(1H)-one, or 2-t-butyl-4-pyridone, is a heterocyclic compound belonging to the pyridone family of compounds. It is an organic compound with the formula C7H9NO. It is a colorless liquid with a sweet, pungent odor. It is a versatile molecule that has been used for a variety of applications, including as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of other compounds.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field: Organic Chemistry
    • Summary of Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study introduces a new protocol for formal anti-Markovnikov alkene hydromethylation .
    • Methods of Application: The research involves the use of a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
  • 3D Co(II) MOFs Based on 2,4,6-Tris(4-Pyridyl)-1,3,5-Triazine and Polycarboxylic Acid Ligands

    • Scientific Field: Material Science
    • Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
    • Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
    • Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands
    • Scientific Field: Material Science
    • Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
    • Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
    • Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .
  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands
    • Scientific Field: Material Science
    • Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
    • Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
    • Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .

properties

IUPAC Name

2-tert-butyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVDEOQKNFAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729051
Record name 2-tert-Butylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyridin-4(1H)-one

CAS RN

1196074-16-4, 1163706-65-7
Record name 2-(1,1-Dimethylethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-tert-butyl-pyran-4-one (Step 1.6) (5.74 g, 37.7 mmol) and a 30% aqueous solution of ammonium hydroxide (100 mL) is stirred for 1 h at reflux, allowed to cool and concentrated. The residue is triturated with MeOH (200 mL) and filtered. The filtrate is concentrated and the residue purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1→92:7:1) to afford 4.46 g of the title compound as a yellow solid: ESI-MS: 152.0 [M+H]+; tR=1.45 min (System 1); TLC: Rf=0.11 (DCM/MeOH, 9:1).
Quantity
5.74 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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